2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-(1H-pyrazol-1-yl)benzoate
CAS No.:
Cat. No.: VC16788280
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N3O3 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | [2-(3,4-dimethylanilino)-2-oxoethyl] 4-pyrazol-1-ylbenzoate |
| Standard InChI | InChI=1S/C20H19N3O3/c1-14-4-7-17(12-15(14)2)22-19(24)13-26-20(25)16-5-8-18(9-6-16)23-11-3-10-21-23/h3-12H,13H2,1-2H3,(H,22,24) |
| Standard InChI Key | OMKUCFAFJIMHPI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)N3C=CC=N3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name delineates its structural components:
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A benzoate ester backbone at the 4-position of the benzene ring.
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A 1H-pyrazol-1-yl substituent attached to the benzoate moiety, introducing a heterocyclic aromatic ring with two adjacent nitrogen atoms.
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An N-(3,4-dimethylphenyl)carbamoyl group linked via an oxoethyl spacer to the ester oxygen.
This arrangement creates a hybrid molecule with both polar (amide, ester) and hydrophobic (dimethylphenyl, pyrazole) regions, influencing its solubility, stability, and bioavailability. The pyrazole ring’s electron-rich nature may facilitate π-π stacking interactions with biological targets, while the dimethylphenyl group could enhance lipid membrane permeability .
Physicochemical Specifications
| Property | Value | Source |
|---|---|---|
| CAS Number | 956964-02-6 | |
| Molecular Formula | ||
| Molecular Weight | 349.38 g/mol | |
| Purity | ≥98% | |
| Long-Term Storage | Cool, dry environment |
The compound’s stability under recommended storage conditions suggests suitability for long-term experimental use, though exposure to light or humidity should be avoided to prevent degradation .
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the structure implies a multi-step process typical of aryl benzoate derivatives:
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Esterification: Coupling of 4-(1H-pyrazol-1-yl)benzoic acid with a glycolic acid derivative.
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Amidation: Reaction of the intermediate oxoethyl ester with 3,4-dimethylaniline to form the carbamoyl group.
Purification likely involves chromatography or crystallization to achieve the ≥98% purity specified in commercial samples .
Spectroscopic Characterization
Key analytical data would include:
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NMR: Distinct signals for the pyrazole protons (~7.5–8.5 ppm), dimethylphenyl methyl groups (~2.2–2.5 ppm), and amide protons (~6.5–7.0 ppm).
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HRMS: A molecular ion peak at m/z 349.1426 (calculated for ).
Biological Activities and Applications
Fluorescent Probes
As a Fluorescent Probe/Staining agent (Category 1227), the conjugated π-system of the pyrazole-benzoate core could emit fluorescence upon excitation, enabling applications in cellular imaging or biomolecular tracking .
Pharmaceutical Research
In Pharmaceutical Research (Category 2128), the compound’s dual functionality—combining a target-binding pyrazole moiety and a metabolically stable benzoate ester—makes it a scaffold for drug development, particularly for kinase inhibitors or GPCR modulators .
Pharmacological Research and Mechanistic Insights
Target Engagement
While specific targets are undisclosed, structural analogs suggest potential interactions with:
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Enzymes: Inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterases due to pyrazole’s affinity for catalytic pockets.
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Receptors: Antagonism of adenosine A2A or serotonin receptors via the dimethylphenyl carbamoyl group.
Comparative Efficacy
| Feature | 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-(1H-pyrazol-1-yl)benzoate | Pyrazole Analogs |
|---|---|---|
| Bioavailability | Enhanced via lipophilic dimethylphenyl group | Moderate |
| Target Selectivity | High (structurally constrained binding) | Variable |
| Stability | Stable ester linkage resists hydrolysis | Often labile |
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